4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile is a chemical compound that features an anthracene moiety linked to a benzene ring with two cyano groups. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .
Preparation Methods
The synthesis of 4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile typically involves the Suzuki coupling reaction. This method allows for the formation of the carbon-carbon bond between the anthracene moiety and the benzene ring. The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in a solvent such as toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in hydroanthracene derivatives .
Scientific Research Applications
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile exerts its effects is primarily through its interaction with light. The compound absorbs photons, leading to electronic excitation. This excited state can then undergo various processes, including fluorescence, where the compound emits light as it returns to its ground state . The molecular targets and pathways involved in these processes are related to the compound’s electronic structure and the nature of its substituents, which influence its photophysical behavior .
Comparison with Similar Compounds
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile can be compared with other anthracene-based compounds, such as:
- 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile
- 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
- 4-(10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
These compounds share similar structural features but differ in their substituents, which can significantly impact their thermal, photophysical, and electroluminescence properties . The uniqueness of this compound lies in its specific combination of anthracene and benzene moieties with cyano groups, which confer distinct electronic and optical characteristics .
Properties
CAS No. |
678187-95-6 |
---|---|
Molecular Formula |
C23H14N2O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(anthracen-9-ylmethoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H14N2O/c24-13-18-9-10-20(12-19(18)14-25)26-15-23-21-7-3-1-5-16(21)11-17-6-2-4-8-22(17)23/h1-12H,15H2 |
InChI Key |
XWXPCFCPZAEUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC4=CC(=C(C=C4)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.